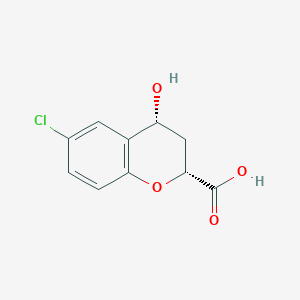
(2R,4R)-6-Chloro-4-hydroxychroman-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-6-Chloro-4-hydroxychroman-2-carboxylic acid is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound belongs to the class of chroman derivatives, which are known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-6-Chloro-4-hydroxychroman-2-carboxylic acid typically involves several steps, starting from readily available starting materials. One common method involves the selective esterification of L-aspartic acid to obtain an intermediate, followed by a series of reactions including intramolecular ring closing, decarboxylation, and selective carbonyl reduction . The reaction conditions often require the use of reducing agents and nucleophilic reagents under controlled environments to ensure high selectivity and yield.
Industrial Production Methods
For industrial production, the synthesis route is optimized for cost-effectiveness, environmental friendliness, and scalability. The process involves the use of bulk chemicals and efficient catalytic systems to achieve high yields and purity. The industrial methods focus on minimizing waste and energy consumption while maximizing the production efficiency .
化学反応の分析
Types of Reactions
(2R,4R)-6-Chloro-4-hydroxychroman-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups within the molecule.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted chroman derivatives .
科学的研究の応用
(2R,4R)-6-Chloro-4-hydroxychroman-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral catalyst in asymmetric synthesis.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
作用機序
The mechanism of action of (2R,4R)-6-Chloro-4-hydroxychroman-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to oxidative stress and inflammation. Its effects are mediated through binding to active sites on target proteins, altering their activity and downstream signaling pathways .
類似化合物との比較
Similar Compounds
- (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid
- (2R,4R)-4-Methyl-2-pipecolic acid
- (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acid
Uniqueness
Compared to similar compounds, (2R,4R)-6-Chloro-4-hydroxychroman-2-carboxylic acid stands out due to its unique combination of a chroman ring structure with a chiral center and a chlorine substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C10H9ClO4 |
|---|---|
分子量 |
228.63 g/mol |
IUPAC名 |
(2R,4R)-6-chloro-4-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C10H9ClO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,7,9,12H,4H2,(H,13,14)/t7-,9-/m1/s1 |
InChIキー |
AXMORFSBDKDFHD-VXNVDRBHSA-N |
異性体SMILES |
C1[C@H](C2=C(C=CC(=C2)Cl)O[C@H]1C(=O)O)O |
正規SMILES |
C1C(C2=C(C=CC(=C2)Cl)OC1C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


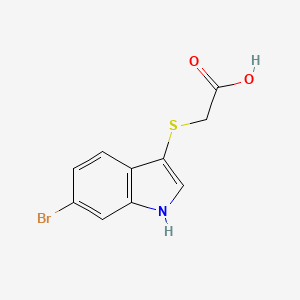
![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B14912048.png)
![N,N'-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B14912061.png)

![1,3,2-benzodioxaborole, 2-[(1E)-1-hexenyl]-](/img/structure/B14912064.png)
![6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14912071.png)
![[4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14912079.png)
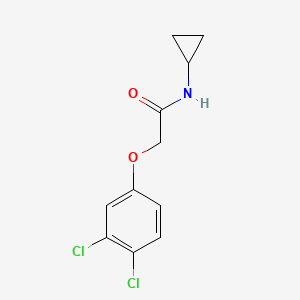


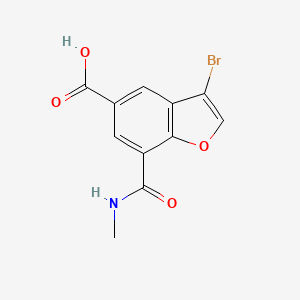
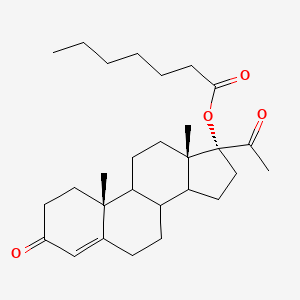
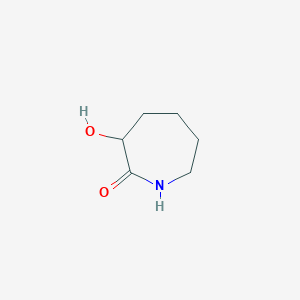
![N,N'-bis[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B14912124.png)
